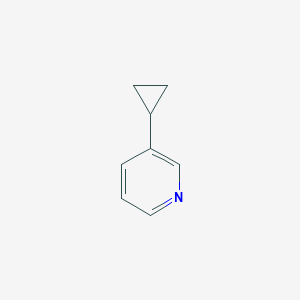

3-环丙基吡啶

描述

Synthesis Analysis

The synthesis of cyclopropylpyridine derivatives often involves strategic functionalization of the pyridine ring or the cyclopropyl group to achieve the desired compound. For instance, 3-Cyclopropyl-1,2-dimethyldiaziridine was synthesized using a procedure that combines cyclopropane and diaziridine rings, highlighting the versatility of cyclopropylpyridine derivatives in synthetic chemistry (Altova et al., 2018).

Molecular Structure Analysis

The molecular structure and conformational behavior of 3-cyclopropylpyridine derivatives have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the stability of conformers and structural parameters, essential for understanding the chemical reactivity and properties of these compounds (Altova et al., 2018).

Chemical Reactions and Properties

Cyclopropylpyridine derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ forms tetrahydropyridazines, showcasing the cycloaddition capabilities of cyclopropylpyridine derivatives (Garve et al., 2016).

科学研究应用

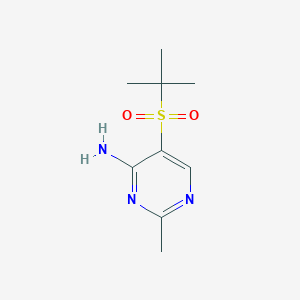

神经科学和抗抑郁应用: Onajole 等人(2016 年)的一项研究合成了 3-[(1-甲基-2(S)-吡咯烷基)甲氧基]-5-环丙基吡啶的新型衍生物,作为有效且选择性的 α4β2-烟碱乙酰胆碱受体 (nAChR) 激动剂。这些化合物,特别是化合物 4d,表现出抗抑郁特性,并因其激活高敏感性 α4β2-nAChRs 的高效性和良好的脑渗透性而显示出作为抗抑郁剂的潜力 (Onajole 等人,2016 年)。

癌症治疗: Feun 等人(2002 年)对 3-氨基吡啶-2-甲醛硫代半氨基甲腙(3-AP)进行了一项 I 期和药代动力学研究,3-AP 是一种核苷酸还原酶抑制剂,用于治疗晚期癌症。研究发现,高达 105 mg/m2 的 3-AP 剂量达到了抑制肿瘤的浓度,而没有明显的毒性,表明其作为癌症治疗剂的潜力 (Feun 等人,2002 年)。

分子结构研究: Trætteberg 等人(2005 年)探讨了 2-环丙基吡啶和 4-环丙基吡啶的分子结构和构象。该研究提供了对这些分子的分子内力和稳定性的见解,有助于更深入地了解它们的化学性质 (Trætteberg 等人,2005 年)。

药物开发: Akbari(2018 年)报道了氰基吡啶衍生物的合成和抗菌活性,包括 N-(4-(6-氨基-5-氰基-4-芳基-吡啶-2-基)苯基)环丙烷甲酰胺。由于它们的生物和治疗活性,这些化合物显示出在制药和农业中的应用前景 (Akbari,2018 年)。

安全和危害

The safety data sheet for 3-Cyclopropylpyridine indicates that it is harmful if swallowed and toxic in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

Relevant Papers The relevant papers include a study by Levine and Patrick on the synthesis of certain cyclopropylpyridines , and a study on the synthesis of substituted pyridines with diverse functional groups . These papers provide valuable information on the synthesis and potential applications of 3-Cyclopropylpyridine and related compounds.

作用机制

Mode of Action

It’s known that pyridine derivatives can undergo various chemical reactions, including electrophilic aromatic substitution (eas) and nucleophilic substitution . In EAS, the cyclopropyl ring can act as an electron-donating group, making the pyridine ring more susceptible to attack by electrophiles . In nucleophilic substitution reactions, the pyridine ring can undergo nucleophilic substitution reactions at various positions .

Biochemical Pathways

Cyclopropyl groups are known to be involved in various biochemical pathways, including the biosynthesis of natural products . Additionally, pyridine derivatives can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and physical form, can influence its pharmacokinetic properties .

Result of Action

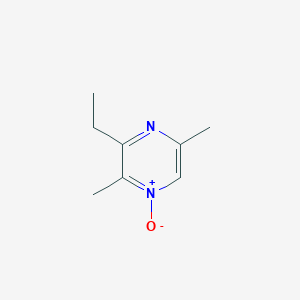

It’s known that 3-cyclopropylpyridine can undergo oxidation reactions to form different products depending on reaction conditions . Oxidation can lead to the formation of pyridine N-oxides or other oxygen-containing functional groups .

Action Environment

The action, efficacy, and stability of 3-Cyclopropylpyridine can be influenced by various environmental factors. These factors can include the presence of other chemical species, temperature, pH, and the specific conditions of the reaction or biological system .

属性

IUPAC Name |

3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDSRFLAMJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476190 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpyridine | |

CAS RN |

188918-72-1 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)